molecular formula C9H8N4O B13349100 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol

Cat. No.: B13349100
M. Wt: 188.19 g/mol
InChI Key: FCJSEDGZPFAZGZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features both pyrimidine and pyrazine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both pyrimidine and pyrazine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the reaction of 2-aminopyrazine with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine or pyrazine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions can be conducted in polar solvents such as DMF or acetonitrile, often with the addition of a base to facilitate the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Due to its pharmacological properties, 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol is explored as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-ol can be compared with other similar compounds to highlight its uniqueness:

    2-(Pyridin-2-yl)pyrimidine: This compound has a pyridine ring instead of a pyrazine ring.

    2-(Pyrazin-2-yl)pyrimidine: This compound lacks the methyl group at the 2-position.

    4-Hydroxy-2-methylpyrimidine: This compound lacks the pyrazine ring.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-methyl-4-pyrazin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H8N4O/c1-6-12-7(4-9(14)13-6)8-5-10-2-3-11-8/h2-5H,1H3,(H,12,13,14)

InChI Key

FCJSEDGZPFAZGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=NC=CN=C2

Origin of Product

United States

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